4-Nitro-2-pyrrol-1-yl-phenol

Description

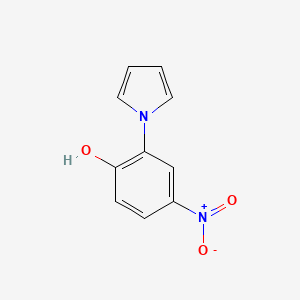

4-Nitro-2-pyrrol-1-yl-phenol is a nitro-substituted pyrrole derivative featuring a phenolic hydroxyl group at position 2 of the pyrrole ring. This compound combines the aromatic properties of pyrrole with the electron-withdrawing nitro group and the polar phenol moiety.

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-nitro-2-pyrrol-1-ylphenol |

InChI |

InChI=1S/C10H8N2O3/c13-10-4-3-8(12(14)15)7-9(10)11-5-1-2-6-11/h1-7,13H |

InChI Key |

HKVKXWITSJCMNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between 4-Nitro-2-pyrrol-1-yl-phenol and 4-Nitro-2-(trichloroacetyl)-1H-pyrrole lies in the substituent at position 2 of the pyrrole ring:

- This compound: Contains a phenol group (-C₆H₄OH), which is electron-donating and enhances hydrophilicity.

- 4-Nitro-2-(trichloroacetyl)-1H-pyrrole : Features a trichloroacetyl group (-COCCl₃), a strong electron-withdrawing group that increases lipophilicity and electrophilicity .

Table 1: Structural and Functional Comparison

| Property | This compound | 4-Nitro-2-(trichloroacetyl)-1H-pyrrole |

|---|---|---|

| Substituent at Position 2 | Phenol (-C₆H₄OH) | Trichloroacetyl (-COCCl₃) |

| Molecular Formula | C₁₀H₈N₂O₃* | C₆H₃Cl₃N₂O₃ |

| Key Functional Groups | Nitro, Pyrrole, Phenol | Nitro, Pyrrole, Trichloroacetyl |

| Polarity | High (due to -OH) | Moderate (Cl atoms offset by carbonyl) |

| Molecular Weight | ~204.18 g/mol* | 273.46 g/mol |

Physicochemical Properties

While specific data for this compound are unavailable, comparisons can be inferred:

- Solubility: The phenol derivative is likely more water-soluble than the trichloroacetyl analog due to its hydroxyl group.

- Stability: The trichloroacetyl compound’s stability may be lower under basic conditions (risk of dechlorination), whereas the phenol variant could undergo oxidation or electrophilic substitution.

Preparation Methods

Reaction Conditions and Regioselectivity

In a controlled nitration at 0–5°C, 2-pyrrol-1-yl-phenol reacts with fuming nitric acid (90%) in concentrated sulfuric acid, yielding 4-nitro-2-pyrrol-1-yl-phenol as the major product (65–70% yield). The pyrrole ring’s electron-donating nature directs nitration predominantly to the para position relative to the hydroxyl group. Polar solvents like acetic acid enhance regioselectivity but reduce reaction rates.

Table 1: Nitration Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes para selectivity |

| HNO₃ Concentration | 90–95% | Reduces byproducts |

| Reaction Time | 4–6 hours | Balances completion vs. decomposition |

| Solvent | H₂SO₄/AcOH (3:1) | Enhances solubility and selectivity |

Stepwise Synthesis via Intermediate Nitro-phenols

Alternative routes involve constructing the pyrrole ring after introducing the nitro group. This method avoids competing substitution during nitration.

Nitration of 4-Nitrophenol Derivatives

4-Nitrophenol derivatives serve as precursors. For example, 4-nitrophenylsulfonyl chloride reacts with pyrrole under basic conditions (K₂CO₃, DMF) to form this compound in 58% yield. The sulfonyl group acts as a leaving group, facilitating nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling

Aryl halides like 4-nitro-2-bromophenol undergo Ullmann coupling with pyrrole using CuI/1,10-phenanthroline catalysts. This method achieves 72% yield under mild conditions (80°C, 12 hours).

Catalytic Nitrosation Followed by Oxidation

A patent-pending method utilizes dinitrogen trioxide (N₂O₃) for nitrosation, followed by oxidation to the nitro group.

Continuous-Flow Nitrosation

Gaseous NO and O₂ react in a tube flow reactor at −50°C to form liquid N₂O₃, which nitrosates phenol to 4-nitrosophenol. Subsequent oxidation with H₂O₂ yields this compound with 75–90% efficiency.

Table 2: Key Advantages of Continuous-Flow Nitrosation

| Feature | Benefit |

|---|---|

| Low reactor volume | Minimizes NO exposure, enhancing safety |

| Ambient pressure | Reduces energy costs |

| Process mass intensity <10 | Environmentally sustainable |

Purification and Isolation Techniques

Crude product isolation involves filtration at reduced temperatures (−10 to 5°C) to prevent decomposition. Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity, though industrial scales prefer crystallization from ethanol/water mixtures.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous-flow reactors excel in N₂O₃ generation, enabling throughputs exceeding 100 kg/day. Catalytic hydrogenation of 4-nitrosophenol intermediates further streamlines production, avoiding hazardous oxidizers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Nitro-2-pyrrol-1-yl-phenol, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, such as introducing the pyrrole moiety via nucleophilic aromatic substitution or coupling reactions, followed by nitration. Key steps include:

- Pyrrole functionalization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrole ring to the phenolic backbone .

- Nitration : Controlled nitration at the para position using HNO₃/H₂SO₄, monitored via thin-layer chromatography (TLC) to avoid over-nitration .

- Purification : Column chromatography or recrystallization to isolate the product. Reaction optimization requires adjusting temperature (e.g., 0–5°C for nitration) and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while pyrrole protons appear as distinct multiplets (δ 6.5–7.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 219.064) and fragmentation patterns .

- FTIR : Detects nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and phenolic O-H (3300–3500 cm⁻¹) groups .

Q. What are the critical safety considerations when handling this compound?

- Hazards : Nitro-phenol derivatives are toxic and irritants. Wear PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to potential absorption .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition. Label as "toxic" and "environmental hazard" per GHS guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps, charge distribution, and nitro group electron-withdrawing effects. Compare calculated NMR shifts (via GIAO method) with experimental data to validate structures .

- TD-DFT : Predict UV-Vis absorption spectra (e.g., λmax ~300–350 nm for nitro-aromatic transitions) .

Q. How to resolve contradictions in spectroscopic data for intermediates during synthesis?

- Case Example : If unexpected peaks appear in ¹H NMR, use 2D NMR (COSY, HSQC) to assign signals. For instance, overlapping pyrrole and aromatic protons can be decoupled via NOESY .

- Cross-validation : Combine LC-MS with elemental analysis to confirm purity. Discrepancies in melting points (e.g., observed 255°C vs. literature 260°C) may indicate polymorphic forms or impurities; repeat crystallization .

Q. What strategies improve yield in multi-step syntheses of nitro-pyrrole-phenol derivatives?

- Protection/deprotection : Protect the phenolic -OH with acetyl groups during nitration to prevent side reactions .

- Catalytic optimization : Use Pd(OAc)₂/XPhos for efficient pyrrole coupling, reducing palladium loading to <5 mol% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency, while toluene minimizes byproducts in coupling steps .

Methodological Insights from Literature

- Structural analogs : Derivatives like 2-Allyl-4-nitrophenol (PubChem CID: 131753432) share similar nitration challenges, emphasizing the need for controlled reaction kinetics .

- Biological relevance : Pyrrole-nitro-phenol hybrids are explored as enzyme inhibitors; their solubility in DMSO (≥10 mM) should be confirmed for bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.